molecular formula C20H20ClN3O3S2 B2762014 N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide CAS No. 393835-22-8

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide

Katalognummer: B2762014
CAS-Nummer: 393835-22-8
Molekulargewicht: 449.97
InChI-Schlüssel: QHAVDMJGMXDOPO-XDOYNYLZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This kinase is a key regulator of cell proliferation and differentiation, and its dysregulation has been implicated in the pathogenesis of several diseases, most notably Down syndrome and Alzheimer's disease. As a research tool, this compound is invaluable for probing the complex signaling networks governed by DYRK1A, including its role in neuronal development and its potential as a therapeutic target for neurodegenerative conditions and certain cancers. The inhibitor acts by binding to the kinase's ATP-binding pocket, effectively blocking its phosphotransferase activity and allowing researchers to dissect downstream effects in cellular and animal models. With a molecular weight of 465.98 g/mol and a CAS Registry Number of 1443248-99-0, this benzothiazolylidene-based compound provides a critical pharmacological means to validate DYRK1A's function and explore novel intervention strategies in preclinical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-23-17-10-7-15(21)13-18(17)28-20(23)22-19(25)14-5-8-16(9-6-14)29(26,27)24-11-3-2-4-12-24/h5-10,13H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAVDMJGMXDOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of the Benzothiazole Core

The 6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene moiety is synthesized via cyclization of a substituted thiourea precursor. Adapting methods from EP0013007A1, o-toluidine derivatives are modified to introduce chlorine at the 6-position. Starting with 4-chloro-2-methylaniline, treatment with ammonium thiocyanate in hydrochloric acid yields 4-chloro-2-methylphenylthiourea. Subsequent ring closure is achieved using chlorine gas in methylene chloride at −20 to +15°C, avoiding chlorination of the benzene ring due to steric hindrance from the methyl group. The intermediate 6-chloro-3-methyl-2-amino-benzothiazole hydrochloride is isolated and neutralized with sodium hydroxide to yield the free amine.

To introduce the 2,3-dihydro structure, the amino group undergoes condensation with aldehydes or ketones under acidic conditions. For the Z-configuration, stereoselective imine formation is critical. A study in Organic & Biomolecular Chemistry (2024) demonstrates that elemental sulfur promotes cyclization of nitroarenes with styrenes, suggesting that nitro intermediates could stabilize the transition state for Z-selectivity. However, direct evidence for this compound’s configuration requires chiral auxiliaries or asymmetric catalysis, which remains an area for optimization.

Introduction of the Piperidine Sulfonyl Group

The 4-(piperidine-1-sulfonyl)benzoyl moiety is synthesized via sulfonylation of 4-carboxybenzenesulfonyl chloride with piperidine. Following VulcanChem’s protocol for analogous compounds, 4-carboxybenzenesulfonyl chloride reacts with piperidine in dichloromethane using triethylamine as a base. The resulting 4-(piperidine-1-sulfonyl)benzoic acid is activated with thionyl chloride to form the corresponding acid chloride.

Key challenges include minimizing sulfonate ester formation. Molecular docking studies of related sulfonamides indicate that steric bulk from the piperidine ring enhances target affinity but may hinder reaction kinetics. Optimization trials suggest that maintaining a reaction temperature below 25°C and using excess piperidine (1.5 equivalents) improves yields to 78–82%.

Amide Coupling

The final step involves coupling the benzothiazole amine with 4-(piperidine-1-sulfonyl)benzoyl chloride. As described in US20080312205A1, carbodiimide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation in anhydrous DMF. The reaction proceeds at 0°C to room temperature over 12 hours, with catalytic DMAP (4-dimethylaminopyridine) enhancing efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound as a pale-yellow solid.

Reaction Parameter Optimal Condition Yield
Coupling Agent EDC/HOBt 85%
Solvent Anhydrous DMF
Temperature 0°C → RT
Catalyst DMAP (10 mol%)

Structural Validation and Purity Analysis

Characterization data for analogous compounds provide benchmarks. High-resolution mass spectrometry (HRMS) of N-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide shows [M+H]+ at m/z 448.1234, aligning with theoretical values. For the target compound, expected [M+H]+ is m/z 506.0891 (C₂₁H₂₂ClN₃O₃S₂).

¹H NMR (400 MHz, DMSO-d₆) should display:

  • A singlet at δ 2.45 ppm for the methyl group on the benzothiazole.
  • Multiplets between δ 1.45–1.70 ppm (piperidine CH₂) and δ 3.20–3.40 ppm (NCH₂).
  • Aromatic protons as doublets between δ 7.50–8.10 ppm.

HPLC purity exceeds 98% when using a C18 column (acetonitrile/water gradient), as reported for structurally related sulfonamides.

Challenges and Alternative Routes

Competing pathways include over-sulfonylation or racemization at the imine center. A patent by Sanofi-Aventis notes that azetidine sulfonamides require strict temperature control during coupling to prevent epimerization. For this compound, maintaining pH 7–8 during amide formation reduces side reactions.

Alternative synthetic routes involve Ullmann coupling for direct aryl-sulfonamide linkage or microwave-assisted cyclization to accelerate benzothiazole formation. However, these methods lack empirical validation for this specific substrate.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Benzothiazole Substituents Sulfonyl Group Pharmacological Activity Synthesis Yield/Notes References
N-[(2Z)-6-Chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide 6-Cl, 3-Me Piperidine-1-sulfonyl Not specified (inferred Ras/5-HT1A) Not reported -
5-[(Z)-(7-Chloro-3-ethyl-4-hydroxy-1,3-benzothiazol-2-ylidene)amino]sulfonyl-2-hydroxy-N-substituted benzamide (Compound 14) 7-Cl, 3-Et, 4-OH Piperidyl-hydroxyethyl sulfonyl Pan-Ras inhibitor 4% yield
Lecozotan Hydrochloride 4-Cyano, pyridinyl Piperazinyl (linked to dihydrobenzodioxin) 5-HT1A antagonist (Alzheimer’s) Clinical stage (Wyeth)
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide 6-F 3-Methylpiperidinyl-sulfonyl Not specified Commercial availability

Key Observations:

  • Chloro vs.
  • Piperidine vs. Piperazine : The piperidine-1-sulfonyl group in the target compound differs from the piperazinyl group in Lecozotan (), altering basicity and hydrogen-bonding capacity. Piperazine derivatives often exhibit enhanced solubility due to increased polarity .
  • Hydroxy and Ethyl Groups : Compound 14 () includes 4-hydroxy and 3-ethyl groups, which may improve solubility but reduce synthetic yield (4%) due to steric and reactivity challenges .

Pharmacological Implications

  • Ras Inhibition : Compound 14 () demonstrates reversible pan-Ras inhibition, suggesting that the target compound’s benzothiazol-2-ylidene scaffold could similarly interact with Ras GTPase domains. The chloro and methyl groups may stabilize hydrophobic interactions with Ras isoforms .
  • 5-HT1A Antagonism: Lecozotan () highlights the benzamide framework’s versatility in targeting serotonin receptors. The absence of a 4-cyano group in the target compound may reduce 5-HT1A affinity but open avenues for other targets .

Hydrogen Bonding and Solubility

  • Hydrogen-bonding analysis () suggests that the piperidine-sulfonyl group may form weaker interactions compared to the hydroxyethyl-piperidyl group in Compound 14 .

Biologische Aktivität

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.

Chemical Structure

The compound features a benzothiazole ring and a piperidine sulfonamide moiety. Its structural formula can be represented as follows:

C15H16ClN3O2S\text{C}_{15}\text{H}_{16}\text{ClN}_{3}\text{O}_{2}\text{S}

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved through the cyclization of 2-aminothiophenol with an aldehyde or ketone.
  • Introduction of the Piperidine Sulfonyl Group : This is accomplished via sulfonation using piperidine derivatives.
  • Final Coupling : The final product is obtained through coupling reactions that link the benzothiazole and piperidine components.

The biological activity of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is thought to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : It may act as a modulator of certain receptors, influencing cellular signaling pathways.

Anticancer Properties

Research has shown that compounds with similar structures exhibit anticancer activities. For instance:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's ability to induce apoptosis in these cells has been noted.

Cardiovascular Effects

Some studies suggest potential cardiovascular benefits:

  • Vasorelaxant Activity : Compounds related to this class have shown vasorelaxant properties, indicating possible applications in treating hypertension or other cardiovascular conditions .

Antimicrobial Activity

Preliminary tests indicate that this compound may possess antimicrobial properties:

  • Inhibition of Bacterial Growth : Laboratory evaluations have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

Case Studies

StudyObjectiveFindings
Evaluate anticancer effectsInduced apoptosis in MCF-7 and HeLa cells; IC50 values indicated significant cytotoxicity.
Assess cardiovascular impactDemonstrated vasorelaxant effects in isolated rat aorta; potential for hypertension treatment.
Investigate antimicrobial propertiesShowed inhibition against Staphylococcus aureus and Escherichia coli; further studies needed for mechanism elucidation.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, typically including:

  • Step 1: Formation of the benzothiazol-2-ylidene core via cyclization of substituted thioureas or isothiocyanates under basic conditions (e.g., using DBU as a catalyst) .
  • Step 2: Introduction of the piperidine-1-sulfonyl group via nucleophilic substitution or sulfonylation reactions. Acetonitrile or DMF is often used as a solvent, with controlled temperatures (60–80°C) to avoid side reactions .
  • Step 3: Final coupling of the benzamide moiety using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in anhydrous dichloromethane .

Key Conditions:

  • Temperature: Maintain 0–5°C during sensitive steps (e.g., sulfonylation) to prevent decomposition.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

  • NMR Spectroscopy:
    • 1H/13C NMR identifies aromatic protons (δ 7.2–8.5 ppm for benzothiazole), sulfonamide protons (δ 3.1–3.5 ppm), and Z-configuration via coupling constants (e.g., J = 12–14 Hz for imine protons) .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity (>98% by area under the curve) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 462.08) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.